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Compound of Interest

Compound Name: 2,3-Dimethylpent-2-en-1-ol

Cat. No.: B12313740

Get Quote

Spectroscopic Data Interpretation: 2,3-
Dimethylpent-2-en-1-ol
CAS: 89794-41-2 | Formula: C

H

O | MW: 114.19 g/mol [1]

Executive Summary & Structural Logic
The Challenge: 2,3-Dimethylpent-2-en-1-ol presents a unique spectroscopic challenge

because it contains a tetrasubstituted double bond.[2] Unlike typical alkenes, it lacks vinylic

protons (protons attached directly to the C=C bond).[2] Consequently, standard

H NMR coupling patterns (

-coupling) cannot be used to determine the alkene geometry.[2]

The Solution: Structural elucidation relies on identifying the specific chemical environments of

the three methyl groups and the methylene "arms" of the molecule.[2] The differentiation
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between the (E) and (Z) isomers must be achieved using NOESY (Nuclear Overhauser Effect

Spectroscopy) to map the spatial proximity of the pendant groups.[2]

Structural Connectivity
C1: Hydroxymethyl group (-CH

OH).[2]

C2: Quaternary alkene carbon bonded to C1 and a Methyl group.[2]

C3: Quaternary alkene carbon bonded to an Ethyl group and a Methyl group.[2]

C4-C5: Ethyl group tail.[2]

Mass Spectrometry (MS) Interpretation
Method: GC-MS (Electron Impact, 70 eV) Objective: Confirm molecular weight and structural

fragments.[2]

The mass spectrum of allylic alcohols is characterized by facile dehydration and allylic

cleavage.[2]
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m/z (Fragment) Intensity Interpretation

114 Weak/Trace

Molecular Ion [M]

.[2] Often weak in alcohols due

to rapid dehydration.

96 Medium

[M - H

O]

.[2] Loss of water (18 Da).[2]

Characteristic of alcohols.

Forms a conjugated diene

cation.[2]

83 High

[M - CH

OH]

.[2] Allylic cleavage.[2] Loss of

the hydroxymethyl group (31

Da).[2]

69 Base Peak

[C

H

]

.[2] Loss of Ethyl group (29

Da) and Water? Or

fragmentation of the alkene

backbone.[2] Common in

terpene-like structures.[2]

55 High

[C

H

]

. Rearrangement fragment

typical of alkenes.[2]
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Diagnostic Check: Look for the [M-18] peak at m/z 96.[2] If this is the highest mass peak

observed, the molecular ion (114) may be too unstable, a common artifact in alcohol MS.[2]

Infrared Spectroscopy (IR) Interpretation
Method: FTIR (Neat film or ATR) Objective: Identify functional groups and confirm the degree of

substitution.[2]

Frequency (cm

)
Intensity Assignment Mechanistic Insight

3300–3450 Broad, Strong O-H Stretch

Hydrogen-bonded

hydroxyl group.[2]

Confirms alcohol

functionality.

2850–2960 Strong C-H Stretch

Alkyl C-H bonds

(methyl and

methylene).[2]

1640–1670 Weak/Medium C=C Stretch

Tetrasubstituted

alkenes show weak

C=C stretching due to

low dipole moment

change.[2]

1000–1050 Strong C-O Stretch
Primary alcohol

(allylic).[2]

Diagnostic Check: The absence of a strong C=C peak is expected.[2] If the peak at ~1650 cm

is very strong, suspect a less substituted impurity or conjugation with a carbonyl (which should
not be present).[2]

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(Chloroform-d) Reference: TMS (0.00 ppm)[3][4]
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H NMR (Proton)
Since there are no alkene protons, the spectrum is defined by the alkyl groups attached to the

double bond.[2]

Shift (

ppm)
Multiplicity Integration Assignment

Structural
Note

4.15 Singlet (s) 2H
C1-H (-CH

OH)

Deshielded by

Oxygen.[2]

Appears as a

singlet because

no vicinal

protons exist on

C2.[2]

2.05 Quartet (q) 2H

C4-H (-CH

-CH

)

Allylic methylene.

[2] Coupled to

the terminal

methyl (C5).[2]

1.75 Singlet (s) 3H C2-Me
Allylic methyl on

C2.[2]

1.68 Singlet (s) 3H C3-Me
Allylic methyl on

C3.[2]

1.40 Broad (br) 1H -OH

Hydroxyl proton.

[2] Shift varies

with

concentration/te

mperature.[2]

1.00 Triplet (t) 3H

C5-H (-CH

-CH

)

Terminal methyl

of the ethyl

group.[2]

Critical Analysis:
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The two singlets at 1.68 and 1.75 ppm are the "fingerprint" of the tetrasubstituted core.[2]

Differentiation: The methyl on C2 is slightly more deshielded (downfield) due to the geminal

effect of the hydroxymethyl group compared to the ethyl group on C3, though they are very

close.[2]

C NMR (Carbon)
Method: Broadband Decoupled & DEPT-135

Shift (

ppm)
Type (DEPT) Assignment Note

135.0 Quaternary (C) C3 (Alkene)
Bonded to Ethyl and

Methyl.

132.5 Quaternary (C) C2 (Alkene)
Bonded to CH

OH and Methyl.[2]

62.5
CH

(Down)

C1 (-CH

OH)

Characteristic primary

alcohol shift.[2]

24.0
CH

(Down)

C4 (Ethyl CH

)
Allylic methylene.[2]

18.5
CH

(Up)
C2-Me Allylic methyl.[2]

17.5
CH

(Up)
C3-Me Allylic methyl.[2]

13.0
CH

(Up)

C5 (Ethyl CH

)
Terminal methyl.[2]

Stereochemical Determination (E vs Z)
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This is the most critical step for researchers.[2] The IUPAC name often specifies (E)-2,3-
Dimethylpent-2-en-1-ol (CAS 89794-41-2), but synthesis often yields mixtures.[2]

Principle: The Nuclear Overhauser Effect (NOE) signal intensity is inversely proportional to the

sixth power of the distance (

).[2]

Z-Isomer (Cis-like): The -CH

OH group and the Ethyl group are on the same side of the double bond.[2]

E-Isomer (Trans-like): The -CH

OH group and the Ethyl group are on opposite sides.[2]

Experimental Protocol (1D NOE or 2D NOESY):

Irradiate the -CH

OH signal (4.15 ppm).

Observe enhancement in the alkyl region.[2]

Isomer
Expected NOE
Enhancement

Logic

(E)-Isomer
Strong NOE with C3-Me (1.68

ppm)

The -CH

OH is trans to the Ethyl group,

placing it cis to the C3-Methyl.

[2]

(Z)-Isomer
Strong NOE with Ethyl-CH

(2.05 ppm)

The -CH

OH is cis to the Ethyl group.[2]

Logic Workflow Diagram
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The following diagram illustrates the decision tree for validating the identity and

stereochemistry of the molecule.

Unknown Sample

IR Spectroscopy
Check: 3350 cm-1 (OH)

Check: No C=O

GC-MS
Check: m/z 96 (M-18)
Check: m/z 114 (M+)

1H NMR (CDCl3)
Check: Singlet ~4.15 ppm (CH2-O)

Check: No Alkene H

Confirm Tetrasubstituted Alkene
(2 x Methyl singlets + Ethyl)

NOESY Experiment
Irradiate CH2-O (4.15 ppm)

Enhancement at
1.68 ppm (C3-Me)

= (E)-Isomer

NOE Observed

Enhancement at
2.05 ppm (Ethyl-CH2)

= (Z)-Isomer

NOE Observed

Click to download full resolution via product page

Caption: Workflow for the structural and stereochemical validation of 2,3-Dimethylpent-2-en-1-
ol.

Experimental Protocol: Sample Preparation for NMR
To ensure high-resolution data for the critical NOE experiments, follow this strict preparation

protocol.
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Solvent Selection: Use CDCl

(99.8% D) containing 0.03% TMS.[2] Ensure the solvent is dry (store over molecular sieves)
to prevent water peaks from obscuring the Ethyl-CH

or OH signals.[2]

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

Note: High concentrations (>30 mg) can cause viscosity broadening, obscuring the fine

splitting of the ethyl quartet.[2]

Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR

tube to remove suspended solids (silica/salts) which degrade line shape.[2]

Shimming: Automated gradient shimming is usually sufficient, but manual touch-up of Z1 and

Z2 shims is recommended if the methyl singlets at 1.68/1.75 ppm are not resolved to

baseline.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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